Methyl 5-[(methylamino)methyl]furan-2-carboxylate
Description
Historical Context of Furan-Based Carboxylate Derivatives
Furan-based carboxylate derivatives have played a pivotal role in organic and medicinal chemistry since the early 20th century. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, gained prominence due to its electron-rich nature and versatility in synthetic transformations. Early research focused on naturally occurring furan derivatives, such as furfural, which was isolated from agricultural byproducts in the 1920s. These compounds served as precursors for resins, solvents, and pharmaceuticals.
The introduction of carboxylate esters to the furan scaffold emerged as a critical advancement, enabling enhanced solubility and reactivity. For example, methyl furan-2-carboxylate became a foundational building block for synthesizing bioactive molecules. By the 1980s, researchers began exploring aminoalkyl modifications to furan carboxylates to improve their pharmacokinetic properties. This led to the development of compounds like Methyl 5-[(methylamino)methyl]furan-2-carboxylate, which combines the furan ring’s aromatic stability with the functional flexibility of a methylamino group.
Structural Significance of Methylamino-Modified Furan Scaffolds
The structural architecture of this compound (molecular formula: C₈H₁₂ClNO₃, molecular weight: 205.64 g/mol) features three key components:
- Furan ring : Provides aromaticity and planar geometry, facilitating π-π stacking interactions in biological systems.
- Methyl ester group : Enhances lipophilicity and serves as a leaving group in nucleophilic substitutions.
- Methylamino-methyl substituent : Introduces basicity and hydrogen-bonding capability, critical for target engagement.
The methylamino group at the 5-position of the furan ring distinguishes this compound from simpler carboxylate derivatives. This modification increases rotational freedom, allowing the molecule to adopt conformations that optimize binding to enzymatic active sites. The hydrochloride salt form further improves aqueous solubility, making the compound suitable for polar reaction environments.
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₂ClNO₃ |
| Molecular Weight | 205.64 g/mol |
| Topological Polar Surface Area | 61.6 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Current Research Landscape in Heterocyclic Aminomethyl Esters
Recent advances in heterocyclic chemistry have positioned this compound as a valuable intermediate for drug discovery. Key research trends include:
- Multicomponent Reactions : The compound’s amine and ester functionalities enable participation in Ugi and Passerini reactions, generating diverse heterocyclic libraries. For instance, its methylamino group can condense with aldehydes and isocyanides to yield peptidomimetics.
- Enzyme Inhibition Studies : Computational docking simulations suggest the methylamino-methyl group interacts with aspartate residues in protease active sites, spurring interest in antiviral applications.
- Photodynamic Therapy : Researchers are investigating furan carboxylates as photosensitizers due to the furan ring’s ability to stabilize triplet excited states.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 5-(methylaminomethyl)furan-2-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-9-5-6-3-4-7(12-6)8(10)11-2/h3-4,9H,5H2,1-2H3 |
InChI Key |
RZWXPMCDQFYGGE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway:
The initial step involves oxidizing furfural or methylfurfural derivatives to obtain methyl 5-formylfuran-2-carboxylate. This can be achieved via oxidation of furfural with suitable oxidizing agents such as manganese dioxide (MnO₂) under controlled conditions.
Typical Conditions:
- Reagents: Furfural, sodium cyanide, MnO₂.
- Solvent: Methanol (MeOH).
- Temperature: Approximately 40°C.
- Reaction Time: 12 hours.
- Purification: Filtration and chromatography to isolate methyl 5-formylfuran-2-carboxylate.
Research Findings:
Synthesis of methyl furan-2-carboxylate from furfural involves oxidation with MnO₂, as demonstrated in experimental procedures where furfural reacts with sodium cyanide and MnO₂ to yield the aldehyde ester efficiently.
Amination to Form Methyl 5-[(Methylamino)methyl]furan-2-carboxylate
Reaction Pathway:
The key step involves nucleophilic addition of methylamine to the aldehyde group at the 5-position, forming the methylamino methyl derivative.
Reaction Conditions:
- Reagents: Methylamine (gas or aqueous solution).
- Solvent: Alcoholic solvents such as methanol, ethanol, or isopropanol are preferred.
- Temperature: Reflux conditions (~60-80°C).
- Reaction Time: 4-24 hours, depending on the solvent and temperature.
- Catalysts: Acidic catalysts like hydrochloric acid may be used to facilitate the reaction.
Notes:
- The reaction proceeds via nucleophilic attack of methylamine on the aldehyde group, forming an iminium intermediate that is subsequently reduced or stabilized.
- Excess methylamine ensures complete conversion.
Research Data:
Studies have shown that performing the amination in methanol with methylamine under reflux yields high conversion rates, with reaction times optimized around 12 hours for maximum yield.
Conversion to Hydrochloride Salt
Process:
The free base form of this compound is converted into its hydrochloride salt to improve stability and solubility.
Method:
- Addition of hydrochloric acid (HCl), typically in aqueous form, to the reaction mixture.
- The mixture is stirred at room temperature until salt formation is complete.
- The product is isolated via filtration or crystallization.
Purification:
Crystallization from suitable solvents such as ethanol or acetone ensures high purity.
Industrial and Large-Scale Synthesis Considerations
In industrial settings, continuous flow reactors are employed to enhance reaction control and scalability. The process involves:
- Continuous oxidation of furfural to methyl 5-formylfuran-2-carboxylate.
- Controlled addition of methylamine in inert solvents.
- In-line acidification to produce the hydrochloride salt.
- Purification via crystallization or chromatography.
Reaction parameters are optimized to maximize yield, minimize by-products, and ensure reproducibility.
Summary Table of Preparation Methods
| Step | Reagents | Solvent | Conditions | Purification | Notes |
|---|---|---|---|---|---|
| 1. Oxidation of furfural | Furfural, MnO₂, NaCN | MeOH | 40°C, 12 hrs | Filtration, chromatography | Produces methyl 5-formylfuran-2-carboxylate |
| 2. Amination | Methylamine | MeOH/Ethanol | Reflux (~60-80°C), 12 hrs | Crystallization | Forms methylamino derivative |
| 3. Salt formation | HCl | Water | Room temp | Filtration | Produces hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(methylamino)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or primary amines.
Scientific Research Applications
Methyl 5-[(methylamino)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-[(methylamino)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The ester and amine groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Structural Features : Contains a 2-fluoro-4-nitrophenyl substituent, introducing strong electron-withdrawing effects. The planar conformation is stabilized by π-π stacking and weak CH···O interactions .
- Synthesis : Prepared via a Meerwein arylation reaction between 2-fluoro-4-nitroaniline and methyl furan-2-carboxylate in acetonitrile .
- Biological Activity : Exhibits antimycobacterial activity by targeting Mycobacterium tuberculosis (Mtb) salicylate synthase (MbtI), critical for iron acquisition .
- Physicochemical Properties : High crystallinity due to stacking interactions; solubility influenced by nitro and fluorine groups. NMR analysis revealed long-range JC-F coupling (13.1 Hz) due to spatial proximity of C3 and F1 atoms .
Key Difference: The electron-withdrawing nitro and fluorine groups enhance antitubercular activity but reduce solubility compared to the methylaminomethyl group in the target compound.
Methyl 5-(Hydroxymethyl)furan-2-carboxylate
- Structural Features : Features a hydroxymethyl group at the 5-position, increasing polarity.
- Synthesis : Derived from oxidative esterification of 5-hydroxymethylfurfural (HMF) using cobalt and ruthenium catalysts under mild conditions .
Key Difference: The hydroxymethyl group improves biodegradability but lacks the antibacterial specificity of the methylaminomethyl derivative .
Methyl 5-(Chloromethyl)furan-2-carboxylate
- Structural Features : Chloromethyl substituent introduces electrophilicity, enabling further functionalization.
- Synthesis : Commercially available as a synthetic intermediate (CAS: 2144-37-8) .
Key Difference: The chloromethyl group enhances reactivity for chemical synthesis but lacks the biological targeting observed in the methylamino derivative .
5-Phenylfuran-2-carboxylic Acid Derivatives
- Structural Features : A phenyl group at the 5-position, modified with hydroxy, methoxy, or nitro substituents .
- Biological Activity : Antimicrobial and cytotoxic activities vary with substituents. For example, methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate inhibits Candida albicans .
- Crystallography: Limited structural data due to poor crystallinity, contrasting with the fluorinated nitro derivative’s well-defined crystal structure .
Key Difference: Phenyl derivatives prioritize aromatic interactions, while methylaminomethyl derivatives leverage hydrogen bonding for bioactivity.
Comparative Data Table
Research Findings and Implications
- Bioactivity: Electron-withdrawing groups (e.g., nitro, fluorine) correlate with antimycobacterial activity, while polar groups (e.g., methylamino, hydroxymethyl) enhance solubility and antibacterial specificity .
- Structural Stability: Fluorinated derivatives exhibit superior crystallinity due to π-π stacking, whereas methylaminomethyl derivatives may rely on hydrogen bonding for molecular interactions .
- Synthetic Challenges: The discontinued status of this compound highlights synthetic hurdles, necessitating alternative routes for scalable production .
Biological Activity
Methyl 5-[(methylamino)methyl]furan-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by recent research findings, data tables, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the furan carboxylate family, characterized by a furan ring substituted with a methylamino group. Its molecular formula is , and it exhibits unique properties that contribute to its biological activities.
Antimicrobial Activity
Research indicates that this compound demonstrates promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values have been evaluated against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 300 |
The compound's effectiveness against Staphylococcus aureus, a common pathogen responsible for skin infections, suggests its potential as an antibacterial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties . In vitro studies using various cancer cell lines have shown that the compound can inhibit cell proliferation.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical carcinoma) | 62.37 |
| HepG2 (liver carcinoma) | 75.00 |
| Vero (normal monkey kidney) | 100.00 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxic effects against cancer cells .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced growth and proliferation of microbes and cancer cells.
- Cell Cycle Disruption : Studies suggest that it may interfere with the cell cycle, promoting apoptosis in cancer cells.
Molecular docking studies have provided insights into its interaction with target proteins, indicating potential binding sites that could be exploited for drug development .
Study on Antibacterial Activity
A study conducted by Weerachai Phutdhawong et al. evaluated the antibacterial activity of various furan derivatives, including this compound. The findings highlighted its superior activity against Staphylococcus aureus compared to traditional antibiotics, suggesting its potential role in treating resistant bacterial infections .
Study on Anticancer Activity
In another investigation focusing on anticancer properties, researchers assessed the cytotoxicity of the compound against several cancer cell lines. The results indicated that this compound exhibited notable cytotoxic effects, particularly against HeLa cells, leading to further exploration of its pharmacological potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
